Lipophilicity (LogP) Differentiation Between Ethyl and Methyl Ester Derivatives: Impact on Membrane Permeability and Chromatographic Behavior
Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) exhibits a computed LogP value of 1.17 (XLogP3-AA), which is approximately 0.4 log units higher than the methyl ester analog (methyl 2-amino-5-chlorothiazole-4-carboxylate, CAS 914348-76-8), which has a LogP of ~0.8 [1]. This quantitative difference in lipophilicity directly influences the compound's permeability across biological membranes and its retention time in reverse-phase HPLC [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.17 (XLogP3-AA) |
| Comparator Or Baseline | Methyl 2-amino-5-chlorothiazole-4-carboxylate: LogP ~0.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.4 (ethyl ester more lipophilic) |
| Conditions | Computational prediction using XLogP3-AA algorithm; values sourced from vendor technical datasheets |
Why This Matters
Higher lipophilicity enhances passive membrane diffusion, a critical parameter in drug discovery for crossing biological barriers, and alters chromatographic purification strategies.
- [1] PubChem. (2025). Ethyl 2-amino-5-chlorothiazole-4-carboxylate. Computed Properties. View Source
